Neopentyl glycol dimethacrylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-9(2)11(14)16-7-13(5,6)8-17-12(15)10(3)4/h1,3,7-8H2,2,4-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQMPOIOSDXIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C)(C)COC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30619-19-3 | |
| Record name | Neopentyl glycol dimethacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30619-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5044867 | |
| Record name | 2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1985-51-9 | |
| Record name | Neopentyl glycol dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1985-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neopentanediol dimethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-1,3-propanediyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOPENTYL GLYCOL DIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NGO96034H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Process Optimization for Neopentyl Glycol Dimethacrylate
Investigation of Esterification and Transesterification Pathways in Neopentyl Glycol Dimethacrylate Synthesis Research
The industrial production of this compound is primarily achieved through two main chemical routes: direct esterification and transesterification. google.com
Esterification: This direct method involves the reaction of neopentyl glycol (NPG) with methacrylic acid (MAA). The process is typically catalyzed by an acid and requires the continuous removal of water, a byproduct, to drive the reaction equilibrium towards the formation of the diester.
Transesterification: This pathway utilizes the reaction of neopentyl glycol (NPG) with an ester of methacrylic acid, most commonly methyl methacrylate (B99206) (MMA). google.comgoogle.com This route is highly effective, especially when coupled with reactive distillation to remove the methanol (B129727) byproduct, thereby shifting the equilibrium to favor high yields of NPGDMA. google.com
A comparative overview of these two primary synthesis pathways is presented below.
| Parameter | Esterification | Transesterification |
| Reactants | Neopentyl Glycol (NPG), Methacrylic Acid (MAA) | Neopentyl Glycol (NPG), Methyl Methacrylate (MMA) google.com |
| Byproduct | Water (H₂O) | Methanol (CH₃OH) google.com |
| Typical Catalyst | p-methyl benzenesulfonic acid, Sodium bisulfate gychbjb.com | Sodium thiocyanate (B1210189)/Potassium carbonate, Sodium bisulfate google.com |
| Yield | 85–94% gychbjb.com | >95% |
Catalytic Systems and Their Mechanistic Roles in this compound Formation
Acidic Catalysts : Acid catalysts like p-methyl benzenesulfonic acid and sodium bisulfate (NaHSO₄) are commonly used in the direct esterification of NPG with MAA. The mechanism involves the protonation of the carbonyl oxygen of methacrylic acid, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the hydroxyl groups of neopentyl glycol, leading to the formation of the ester bond and the elimination of a water molecule. Sodium bisulfate is noted for being an environmentally friendly and reusable catalyst, achieving yields over 94%. gychbjb.com
Basic and Composite Catalysts : In the transesterification pathway, composite catalysts are particularly effective. A system combining a carbonate (e.g., potassium carbonate) and a thiocyanate (e.g., sodium thiocyanate) has been shown to provide excellent catalytic effect, shorten reaction times, and reduce polymer formation. google.comgoogle.com The mechanism is believed to involve the deprotonation of the neopentyl glycol hydroxyl group by the basic carbonate, forming a more potent nucleophile (an alkoxide). This alkoxide then attacks the electrophilic carbonyl carbon of methyl methacrylate, leading to the displacement of the methoxy (B1213986) group and formation of the NPGDMA product. These composite catalysts can also be recycled. google.comgoogle.com
Organotin Catalysts : While widely used in many esterification and transesterification reactions, specific applications of organotin catalysts for NPGDMA synthesis are less commonly detailed in recent literature compared to acidic and composite systems. Generally, their mechanism involves the activation of either the alcohol or the carboxylic acid/ester through coordination with the tin center, facilitating the esterification process.
| Catalyst Type | Example(s) | Synthesis Pathway | Mechanistic Role |
| Acidic | p-methyl benzenesulfonic acid, Sodium bisulfate (NaHSO₄) gychbjb.com | Esterification | Protonates the carbonyl oxygen of MAA, enhancing its electrophilicity for attack by NPG's hydroxyl group. |
| Basic/Composite | Potassium Carbonate (K₂CO₃) + Sodium Thiocyanate (NaSCN) google.comgoogle.com | Transesterification | The basic component deprotonates NPG's hydroxyl group, creating a stronger nucleophile (alkoxide) for attacking the MMA carbonyl carbon. google.com |
Design and Application of Polymerization Inhibitors to Control this compound Synthesis
Given that NPGDMA is a methacrylate monomer, it is highly susceptible to premature polymerization at the elevated temperatures required for its synthesis. Therefore, the incorporation of polymerization inhibitors is essential.
Phenothiazine : This inhibitor is effective in the presence of oxygen and is used in esterification reactions to prevent premature crosslinking. It functions as a radical scavenger, interrupting the free-radical chain reactions that lead to polymerization.
Nitroxide Free Radicals : Nitroxide-based inhibitors, such as derivatives of tetramethylpiperidine (B8510282) nitroxyl (B88944) (TEMPO), are highly effective and are used in transesterification processes. google.comgoogle.com These compounds are persistent free radicals that can reversibly terminate growing polymer chains. whiterose.ac.uk This "living" characteristic allows for better control over the reaction, preventing runaway polymerization while using a smaller amount of inhibitor compared to traditional options. google.comgoogle.com
| Inhibitor Type | Example(s) | Mechanism of Action |
| Phenolic/Amine | Phenothiazine, Hydroquinone google.com | Acts as a radical scavenger, donating a hydrogen atom to terminate growing polymer chains, typically requiring the presence of oxygen. |
| Nitroxide Free Radical | Tetramethylpiperidine nitroxyl (TEMPO) derivatives google.comgoogle.com | A persistent radical that reversibly couples with propagating radicals, effectively "pausing" polymerization without permanently terminating the chain. whiterose.ac.uk |
Optimization of Reaction Parameters for Enhanced this compound Yield and Purity
To maximize the yield and purity of NPGDMA, careful optimization of reaction parameters is crucial. Key strategies include the use of reactive distillation and precise control over temperature and pressure.
Reactive Distillation : This is a pivotal technique for industrial-scale production, particularly for the transesterification route. google.com By performing the reaction and separation in the same unit, the volatile byproduct (methanol) is continuously removed from the reaction mixture. google.comgoogle.com This shifts the reaction equilibrium significantly towards the product side, resulting in higher conversion rates (>95%), shorter reaction times, and a reduction in the formation of unwanted polymer byproducts. google.com Unreacted methyl methacrylate can also be recovered and recycled, improving process economy. google.com
Controlled Temperature and Pressure Profiles : The reaction temperature is carefully controlled to ensure a sufficient reaction rate without promoting excessive side reactions or polymerization. For esterification, temperatures typically range from 78–115°C. gychbjb.com For transesterification via reactive distillation, the kettle temperature can range from 90°C to 130°C, while the top of the distillation column is maintained at a lower temperature (e.g., 62–70°C) to effectively separate the methanol byproduct. google.comgoogle.com Following the reaction, purification is achieved via vacuum distillation, where controlled low pressure (e.g., 0.01–2 kPa) allows for the separation of the high-boiling NPGDMA from impurities at temperatures that avoid thermal degradation. google.comgoogle.com
| Parameter | Esterification Optimization | Transesterification Optimization |
| Molar Ratio (Acid/Ester:NPG) | 2.1:1 to 2.5:1 (MAA:NPG) | 3.0:1 to 6.0:1 (MMA:NPG) google.comgoogle.com |
| Temperature | 78–115°C gychbjb.com | 90–130°C (Reactor Kettle) google.comgoogle.com |
| Process Technology | Azeotropic distillation to remove water using an agent like n-hexane or cyclohexane. gychbjb.com | Continuous reactive distillation to remove methanol. google.com |
| Yield | 85–94% gychbjb.com | >95% google.com |
Development of Sustainable and Green Chemistry Approaches in this compound Production
In line with the principles of green chemistry, efforts are being made to develop more sustainable NPGDMA production processes. doi.org Key areas of focus include the use of reusable catalysts and the minimization of byproducts and waste.
Byproduct Minimization and Atom Economy : Process intensification techniques like reactive distillation contribute significantly to sustainability. google.com By ensuring high conversion rates and enabling the recycling of excess reactants like MMA, the generation of waste is minimized. google.comgoogle.com This improves the atom economy of the process, a key principle of green chemistry, where a greater proportion of the atoms in the reactants are incorporated into the final product. doi.org
Advanced Purification Techniques and Their Efficacy in Achieving High Purity this compound Monomer
Achieving the high purity (>99%) required for many of NPGDMA's applications necessitates advanced purification techniques. The primary method employed is multi-stage vacuum distillation. google.comgoogle.com
After the initial reaction, the crude product mixture contains NPGDMA, unreacted starting materials, the catalyst, the polymerization inhibitor, and some heavy byproducts. google.com The purification process typically involves:
Removal of Light Components : An initial distillation step, often under moderate vacuum (e.g., 10–15 kPa), is used to remove excess, lower-boiling-point reactants like methyl methacrylate. google.comgoogle.com This recovered reactant can then be recycled.
Final High-Vacuum Distillation : The remaining mixture is then subjected to a second distillation under a high vacuum (e.g., 0.01–2 kPa). google.comgoogle.com This significant reduction in pressure lowers the boiling point of NPGDMA, allowing it to be distilled at a temperature (e.g., 80-150°C) that prevents thermal decomposition or polymerization. google.com The non-volatile components, such as the catalyst, inhibitor, and heavy ends, remain in the distillation kettle and are thus separated, yielding a final product with purity exceeding 99.0%. google.comgoogle.com
Polymerization Kinetics and Mechanisms of Neopentyl Glycol Dimethacrylate
Free-Radical Crosslinking Polymerization of Neopentyl Glycol Dimethacrylate
The free-radical crosslinking polymerization of dimethacrylate monomers like this compound (NPGDMA) is a complex process that transforms a liquid monomer into a solid, three-dimensional polymer network. This process involves distinct stages, including initiation, propagation, crosslinking, and termination, which are significantly influenced by the reaction conditions. nih.gov
The choice of initiator system and its concentration are critical parameters that control the rate of initiation and the concentration of active radicals in the polymerization of dimethacrylates. nih.gov In typical redox-initiated systems, such as those using benzoyl peroxide (BPO) as the initiator and an amine like N,N-dimethylaniline (DMA) as a co-initiator, the concentration of these components directly impacts the polymerization rate. nih.gov
An increase in the initiator concentration generally leads to a higher number of generated radicals, which in turn accelerates the polymerization rate. nih.govresearchgate.net This faster reaction shortens the setting time and the time required to reach the maximum polymerization rate. nih.gov However, a higher concentration of initiating radicals can also lead to the formation of shorter polymer chains, as the probability of termination reactions increases. nih.govresearchgate.net This results in a higher degree of conversion at the gel point because shorter chains require more crosslinks to form an infinite network. nih.gov
The final properties of the polymer network are also heavily dependent on the initiator concentration. While a higher concentration can increase the rate of polymerization, it may also lead to heterogeneity in the network structure due to the formation of microgels, which can negatively affect the material's mechanical strength. mdpi.com Studies on methacrylate-based bone cements have shown that there is an optimal initiator concentration to achieve the best mechanical properties; concentrations above this optimum can lead to a decrease in compressive strength. nih.govmdpi.com For instance, in a BPO/DMA system, the highest compressive strength was achieved with 0.3 wt.% BPO and 0.5 wt.% DMA. nih.gov
The following table summarizes the general effects of initiator concentration on the polymerization of dimethacrylate systems.
Table 1: Effect of Initiator Concentration on Polymerization Parameters
| Parameter | Effect of Increasing Initiator Concentration | Rationale |
|---|---|---|
| Polymerization Rate | Increases | Higher concentration of free radicals generated. nih.govresearchgate.net |
| Time to Reach Max. Rate | Decreases | Faster initiation and propagation lead to an earlier peak reaction rate. nih.gov |
| Kinetic Chain Length | Decreases | Higher radical concentration increases the likelihood of termination, shortening chain growth. nih.govresearchgate.net |
| Final Conversion | Can increase or decrease | Higher rates can trap unreacted monomers in the vitrified network, but shorter chains may allow for more mobility and higher conversion before vitrification. nih.gov |
| Network Homogeneity | May decrease | High local reaction rates can lead to the formation of heterogeneous microgel regions. mdpi.com |
Chain transfer agents (CTAs) are crucial additives in free-radical polymerization for controlling the molecular weight and architecture of the resulting polymer. youtube.com In the polymerization of multifunctional monomers like NPGDMA, CTAs play a significant role in regulating the primary chain length and delaying the onset of gelation. rsc.orgnih.gov Thiols are particularly efficient CTAs in methacrylate (B99206) polymerizations. nih.gov
A study comparing NPGDMA with ethylene (B1197577) glycol dimethacrylate (EGDMA) under Telomerization/Branched RAFT (TBRT) conditions using 1-dodecanethiol (B93513) (DDT) as a CTA found that the unique conformation of NPGDMA, with its central quaternary carbon, significantly alters the reaction outcome. rsc.org Soluble, branched polymers of NPGDMA could be formed without gelation at higher monomer-to-CTA ratios compared to EGDMA, indicating that the bulkier neopentyl group influences the accessibility of the vinyl groups and the cyclization tendencies during polymerization. rsc.org
Table 2: Impact of Chain Transfer Agent (Thiol) on Dimethacrylate Polymerization
| Parameter | Effect of Adding Chain Transfer Agent | Mechanism |
|---|---|---|
| Primary Chain Length | Decreases | The CTA terminates growing chains and initiates new, shorter ones. nih.gov |
| Rate of Polymerization | Decreases | The chain transfer reaction can be slower than propagation, and the new radical may have a different reactivity. nih.gov |
| Gel Point Conversion | Increases (Delayed Gelation) | Shorter chains have fewer pendant vinyl groups, requiring more extensive reaction to form a network. nih.gov |
| Polymerization Stress | Reduces | The delay in gelation allows for more relaxation before the network solidifies, reducing internal stress. nih.gov |
| Final Mechanical Properties | Can be improved | If multifunctional CTAs are used, they can be incorporated into the network, enhancing crosslinking and mechanical strength. nih.gov |
The bulk free-radical polymerization of methacrylates is well-known for exhibiting anomalous kinetic behavior, most notably the Trommsdorff-Norrish effect, also known as autoacceleration or the gel effect. wikipedia.orgyoutube.com This phenomenon is characterized by a rapid and often uncontrolled increase in the polymerization rate at intermediate conversion levels. wikipedia.org
Concurrent with the gel effect is the formation of microgels. In the polymerization of crosslinking monomers like NPGDMA, the reaction does not proceed uniformly throughout the medium. Instead, densely crosslinked, microscopic gel domains can form early in the reaction. These microgels act as nuclei for further polymerization, leading to a heterogeneous network structure. nist.gov This heterogeneity is a result of diffusion-controlled reactions, where polymerization is faster within the existing polymer coils and microgel regions. nist.gov
Photopolymerization of this compound-Containing Resin Systems
Photopolymerization offers rapid, solvent-free, and spatially controllable curing, making it a highly attractive technology for applications using NPGDMA. This process relies on light to generate initiating species that trigger polymerization.
The curing kinetics and final conversion efficiency are influenced by several factors:
Light Intensity: Higher light intensity increases the rate of photoinitiator decomposition, leading to a higher concentration of primary radicals. nih.gov This results in a faster polymerization rate and a shorter time to reach the peak reaction rate. nih.gov
Monomer Structure and Viscosity: The structure of the monomers in the resin system significantly impacts reactivity. nist.gov The bulky neopentyl group in NPGDMA, for instance, affects the monomer's mobility and the flexibility of the developing network. rsc.org Resin viscosity plays a critical role, as higher viscosity can slow down monomer diffusion and lead to earlier vitrification, trapping unreacted functional groups and limiting the final conversion. nist.govresearchgate.net
Dark Curing: After the UV light source is removed, polymerization can continue for a period in the dark. epfl.chepfl.ch This "dark curing" is sustained by the remaining active radicals in the system and can contribute significantly to the final degree of conversion. epfl.ch The extent of dark curing depends on factors like the monomer chemistry and the type of photoinitiator used. epfl.ch
Table 3: Factors Influencing UV Curing Kinetics of Dimethacrylate Resins
| Factor | Influence on Curing Kinetics and Conversion |
|---|---|
| Light Intensity | Higher intensity increases the polymerization rate. nih.gov |
| Photoinitiator Type | Different initiators have varying efficiencies, affecting both rate and final conversion. epfl.chresearchgate.net |
| Resin Viscosity | Higher initial viscosity generally leads to lower rates and reduced final conversion due to diffusion limitations. nist.govresearchgate.net |
| Monomer Reactivity | The chemical structure of the monomer (e.g., NPGDMA vs. other dimethacrylates) influences chain mobility and reaction rates. nist.gov |
| Oxygen Inhibition | Dissolved oxygen can scavenge free radicals at the surface, creating an inhibition period and reducing cure efficiency unless an inert atmosphere is used. epfl.ch |
Electron beam (EB) curing is an alternative radiation curing method that uses high-energy electrons to initiate polymerization. ebeammachine.com A key advantage of EB curing over UV curing is that it does not require a photoinitiator. arkema.com The high-energy electrons directly interact with the acrylate (B77674) or methacrylate resin, generating free radicals through ionization and excitation of the monomer molecules. ebeammachine.comarkema.com This direct mechanism, along with indirect radical generation from solvent radiolysis if a solvent is present, starts the free-radical polymerization process. ebeammachine.com
The key parameters in EB curing are the dose and the energy (or accelerating voltage):
Dose (kGy): This refers to the amount of energy absorbed per unit mass. The dose influences the total number of electrons delivered to the material and, therefore, the concentration of radicals generated. A higher dose generally leads to a higher degree of conversion. arkema.comtue.nl
Energy (kV or MeV): This determines the penetration depth of the electrons into the material. Higher energy allows for the curing of thicker or more opaque (pigmented) formulations, which is a significant advantage over UV curing where light penetration is limited. ebeammachine.comarkema.com
Performance evaluation of EB-cured NPGDMA formulations shows several benefits:
High Conversion: EB curing can achieve a very high degree of monomer conversion. arkema.com
Speed: The process is extremely fast, with full cure often achieved in milliseconds. tue.nl
No Photoinitiators: This eliminates concerns about migration of unreacted initiator fragments, making it suitable for high-purity applications. arkema.com
Curing of Opaque Systems: The deep penetration of electrons allows for the effective curing of pigmented or filled materials that are difficult to cure with UV light. arkema.com
Reduced VOCs: Like UV curing, it is a solvent-free technology, minimizing the emission of volatile organic compounds (VOCs). ebeammachine.com
The final network structure and properties of an EB-cured material can differ from a UV-cured one due to the very high energies involved, which can lead to additional chemical reactions beyond simple polymerization. tue.nl
Copolymerization Studies Involving this compound
The structure of the resulting copolymer network is highly dependent on the comonomer selection. The inclusion of a flexible diluent like TEGDMA with a bulky monomer like BisGMA can lead to increased monomer conversion compared to the homopolymerization of the bulky monomer alone. nih.gov However, it can also result in more heterogeneous network structures with increased free volume, particularly at higher concentrations of the flexible monomer. nih.gov
The formation of homogeneous, single-phase copolymer networks is crucial for achieving predictable and desirable material properties. When copolymerizing monomers with significantly different structures, such as a relatively small monomer like NPGDMA with a bulky comonomer, the risk of phase separation during polymerization increases. This can lead to the formation of macroporous or heterogeneous networks with inferior mechanical and physical properties. itu.edu.tr
The synthesis of homogeneous or "gel-type" networks is typically achieved by ensuring the reaction mixture remains a single phase throughout the polymerization process. itu.edu.tr This is often accomplished by using a good solvent for both the monomers and the resulting polymer, or by keeping the concentration of the crosslinking monomer below a critical threshold. itu.edu.tr In dental resin systems, combinations of bulky monomers (e.g., BisGMA, urethane (B1682113) dimethacrylates) and more flexible, lower viscosity diluents are common. nih.govmdpi.com The goal is to create a homogeneous amorphous structure. nih.gov The final network structure is a complex result of monomer type, reactivity, and the degree of conversion. nih.gov
Characterization of these networks reveals that the incorporation of bulky monomers significantly influences the final architecture. For example, copolymerizing the bulky BisGMA with the flexible TEGDMA affects the free volume of the resulting network. nih.gov While adding TEGDMA initially decreases free volume due to higher conversion, at concentrations above 40 mol%, the free volume pore size begins to increase. This is attributed to the higher concentration of the more flexible, space-occupying TEGDMA chains, which leads to less efficient polymer packing compared to the more rigid BisGMA structures that can engage in π-π stacking. nih.gov Therefore, when forming copolymer networks of NPGDMA with a bulky comonomer, careful selection of the comonomer and reaction conditions is necessary to control network homogeneity and, consequently, the final material properties.
Advanced Polymerization Techniques and Architectures from this compound
Transfer-dominated Branching Radical Telomerisation (TBRT) has emerged as a novel and powerful technique for synthesizing high molecular weight, soluble, branched polymers from multi-vinyl monomers like NPGDMA, using conventional free radical chemistry. digitellinc.comresearchgate.netrsc.org This method manipulates reaction conditions typically used for telomerization—the formation of very short polymer chains—to control the kinetic chain length. researchgate.netnih.gov By keeping the number average degree of polymerization (DPn) of the propagating radical chains very low (typically < 2), gelation is avoided, allowing the homopolymerization of dimethacrylates to proceed to complete vinyl group consumption, even at high concentrations. rsc.org
When applied to dimethacrylate monomers, TBRT yields highly branched polymers with step-growth backbones, such as polyesters. rsc.org The process involves a multi-vinyl monomer (termed a taxogen) and a chain transfer agent (termed a telogen). nih.gov In the case of NPGDMA polymerization, a thiol such as 1-dodecanethiol (DDT) can be used as the telogen. researchgate.net The resulting polymer, p(DDT-NPGDMA), is a soluble, highly branched polyester. researchgate.net This approach opens avenues to new polymer architectures and copolymer structures that were not previously accessible through traditional polymerization methods. digitellinc.comresearchgate.net
Research has demonstrated the successful synthesis of a soluble polymer from the TBRT of NPGDMA with DDT in ethyl acetate (B1210297) at 70°C, achieving full consumption of vinyl groups. researchgate.net The characteristics of the resulting polymer are detailed in the table below.
| Property | Value |
| Reaction Solvent | Ethyl Acetate |
| Reaction Temperature | 70 °C |
| [NPGDMA]/[DDT] Molar Ratio | 0.73 |
| Solids Content | 50 wt% |
| Vinyl Group Conversion | >99% |
| Solubility | Soluble |
| Weight-Average Molecular Weight (Mw) | 42,400 g/mol |
| Number-Average Molecular Weight (Mn) | 11,500 g/mol |
| Polydispersity Index (Ð) | 3.69 |
| Data sourced from a study on the TBRT of NPGDMA with 1-dodecanethiol (DDT). researchgate.net |
A significant finding in the study of NPGDMA polymerization via TBRT is the prevalence of "geometry-directed cyclization". researchgate.netrsc.org Unlike more flexible, unconstrained dimethacrylates, the constrained geometry of the NPGDMA monomer strongly promotes the formation of highly cyclized polymer structures, even at high solids concentrations where intermolecular reactions would typically dominate. researchgate.netrsc.orgrsc.org This behavior is attributed to the fixed, relatively short distance between the two vinyl groups within the NPGDMA molecule. researchgate.netrsc.org
Computational analysis has shown that the distance between vinyl groups in NPGDMA is approximately 7.305 Å. researchgate.netrsc.org In contrast, the more flexible ethylene glycol dimethacrylate (EGDMA) can adopt a conformation where its vinyl groups are separated by a larger distance of about 8.899 Å. researchgate.netrsc.org This nearly 22% greater separation in EGDMA favors intermolecular branching reactions, whereas the proximity of the reactive sites in NPGDMA makes intramolecular cyclization a more probable event. researchgate.netrsc.org
Polymer Network Architecture and Performance Characterization
Quantitative Analysis of Crosslinking Density and Network Homogeneity in Neopentyl Glycol Dimethacrylate Polymers
The crosslinking density, a measure of the number of crosslinks per unit volume, is a fundamental parameter governing the properties of thermosetting polymers like those made from NPGDMA. A higher crosslinking density generally leads to a more rigid material with increased hardness and a higher glass transition temperature. The theoretical crosslink density is determined by the molecular structure of the monomer; shorter distances between the polymerizable double bonds result in a higher potential crosslink density.
However, the actual or effective crosslinking density in a polymerized network can be lower than the theoretical value due to phenomena such as intramolecular cyclization and incomplete conversion of the methacrylate (B99206) groups. doi.org The degree of conversion (DC) in dimethacrylate-based dental composites, for instance, typically ranges from 50% to 75%, meaning a significant portion of the methacrylate groups may remain unreacted.
The network structure of dimethacrylate polymers is often not uniform, exhibiting significant heterogeneity. This arises from the formation of highly crosslinked microgel domains early in the polymerization process, which are then surrounded by a less densely crosslinked matrix. nih.gov This non-uniformity can be influenced by the flexibility and intermolecular interactions of the monomers used. For example, in mixtures of BisGMA and TEGDMA, an increase in the more flexible TEGDMA concentration can lead to a greater tendency to form microgels. nih.gov The bulky and sterically hindered neopentyl group in NPGDMA influences the polymer chain mobility and packing, which in turn affects the network homogeneity.
Several methods can be employed to quantify the crosslinking density of polymer networks. The equilibrium swelling method is a common technique where the polymer is swollen in a suitable solvent. The crosslinking density can then be calculated using the Flory-Rehner equation, which relates the swelling behavior to the polymer-solvent interaction parameter and the molar volume of the solvent. doi.orgnih.gov Another approach involves dynamic mechanical analysis (DMA), where the storage modulus (G') in the rubbery plateau region is directly proportional to the crosslinking density. nih.gov
Table 1: Methods for Quantifying Crosslinking Density and Network Homogeneity
| Parameter | Method | Description |
|---|---|---|
| Crosslinking Density | Equilibrium Swelling (Flory-Rehner Equation) | Measures the volume fraction of polymer in a swollen gel to calculate the average molecular weight between crosslinks. doi.orgnih.gov |
| Dynamic Mechanical Analysis (DMA) | Relates the storage modulus (G') in the rubbery plateau region to the crosslinking density. nih.gov | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to determine the degree of conversion, which is related to the crosslinking density. | |
| Network Homogeneity | Atomic Force Microscopy (AFM) | Provides topographical images of the polymer surface, revealing the presence and distribution of microgel agglomerates. researchgate.net |
| X-Ray Powder Diffraction (XRPD) | Can be used to characterize the size and arrangement of heterogeneous domains within the polymer network. researchgate.net | |
| Positron Annihilation Lifetime Spectroscopy (PALS) | Measures the size and distribution of free volume nanopores between polymer chains, which is related to packing density and heterogeneity. nih.gov |
While these methods are established for characterizing polymer networks, specific quantitative data for homopolymers of NPGDMA are not extensively detailed in readily available literature, which often focuses on complex co-monomer systems found in commercial products.
Research on Polymerization Shrinkage and Residual Stress Development in this compound-Based Systems
A significant challenge associated with the polymerization of dimethacrylate monomers, including NPGDMA, is the volumetric shrinkage that occurs as covalent bonds replace the longer van der Waals distances between monomer molecules. This polymerization shrinkage can be substantial, with values for dental composites ranging from 1% to as high as 7% by volume. nih.govbiomaterials.pl The magnitude of shrinkage is influenced by the monomer's molecular weight and functionality; lower molecular weight and higher functionality generally lead to greater shrinkage. biomaterials.pl
Polymerization shrinkage is a critical issue in applications like dental restorations, as it can generate significant stress at the interface between the material and the surrounding structure (e.g., tooth enamel). pocketdentistry.com This residual stress can lead to a variety of clinical problems, including marginal gaps, microleakage, and even fracture of the restoration or the tooth. nih.gov The development of residual stress is a dynamic process, dependent not only on the total shrinkage but also on the rate of polymerization and the point at which the material solidifies (gel point) and can no longer flow to relieve stress. nih.gov
Various methods have been developed to measure polymerization shrinkage and the resulting stress. Volumetric shrinkage can be determined using techniques like the bonded-disk method or micro-computed tomography (µ-CT), which can compare the volume of the material before and after polymerization. pocketdentistry.comresearchgate.net The strain gauge method can be used to monitor the linear shrinkage strain in real-time during the curing process. researchgate.net Residual stress can be evaluated using methods like the ring-slitting technique, where the deformation of a cured ring of material after being cut is measured to calculate the internal stress. jiuanchemical.commdpi.com
Table 2: Polymerization Shrinkage and Stress in Dental Resin Composites
| Material Type | Volumetric Shrinkage (%) | Shrinkage Stress (MPa) |
|---|---|---|
| Conventional Hybrid Composites | 1.44 - 2.73 researchgate.net | 3.94 - 10.45 pocketdentistry.com |
| Flowable Composites | Generally higher than conventional pocketdentistry.com | Generally higher than conventional pocketdentistry.com |
| Bulk-Fill Composites | Comparable to conventional pocketdentistry.com | Comparable to conventional pocketdentistry.com |
Note: These values are for a range of commercial dental composites, which may contain NPGDMA as part of their monomer system. The specific contribution of NPGDMA to these values is not isolated.
Comprehensive Studies on the Mechanical Integrity and Durability of this compound Crosslinked Materials
The mechanical properties of NPGDMA-based polymers are a direct consequence of their highly crosslinked structure. The incorporation of NPGDMA as a crosslinking agent is known to enhance the mechanical strength, hardness, and durability of the final material. cymitquimica.comsmolecule.com
Wear Resistance: In dental applications, wear resistance is a critical factor for the longevity of restorative materials. The addition of NPGDMA to dental composites has been shown to improve their resistance to wear under the stresses of chewing. mdpi.com However, the wear resistance of composite materials is a complex property influenced by the filler type, size, and loading, as well as the properties of the polymer matrix. Studies comparing different types of dental composites have shown that nanofilled composites may exhibit higher wear than nanohybrid or submicron-filled composites. researchgate.net
Fatigue Life: Fatigue life refers to the ability of a material to withstand repeated loading cycles without failing. This is particularly relevant for dental restorations that are subjected to the cyclic stresses of mastication. The crosslinked network formed by NPGDMA contributes to the material's resistance to fatigue failure.
Table 3: Flexural Properties of Various Dental Resin Composites
| Composite Type | Flexural Strength (MPa) | Flexural Modulus (GPa) |
|---|---|---|
| Nanofilled | 144 (highest observed) | 5.4 (highest observed) |
| Microfilled Hybrid | 87 (lowest observed) | 3.43 (lowest observed) |
| UDMA/Bis-GMA/TEGDMA based | 69.7 - 89.5 mdpi.com | - |
Note: These values represent a range for different experimental and commercial dental composites. The specific formulation, including the presence and concentration of NPGDMA, significantly influences these properties.
Assessment of Thermal and Chemical Stability Profiles of this compound-Based Polymer Networks
The inherent stability of the neopentyl glycol structure contributes to the good thermal and chemical resistance of NPGDMA-based polymers. cymitquimica.comwikipedia.org This stability is crucial for applications where the material may be exposed to elevated temperatures or harsh chemical environments.
Thermal Stability: The thermal stability of a polymer refers to its ability to resist degradation at high temperatures. Thermogravimetric analysis (TGA) is a common technique used to evaluate thermal stability by measuring the weight loss of a material as a function of temperature. The TGA of neopentyl glycol (NPG), the precursor to NPGDMA, shows thermal degradation beginning at around 135°C and completing at approximately 195°C, with a maximum decomposition temperature of about 160°C. oecd.orgresearchgate.net The polymerization of NPGDMA into a crosslinked network is expected to further enhance its thermal stability.
Chemical Stability: The chemical resistance of NPGDMA polymers is a key attribute for their use in coatings and adhesives. mdpi.com The crosslinked network structure limits the ability of solvents to penetrate and swell the material, thereby preserving its mechanical integrity. mdpi.com The ester groups within the NPGDMA molecule can be susceptible to hydrolysis, particularly under acidic or basic conditions, which is a consideration for long-term stability in certain environments. researchgate.net The resistance to various chemicals is dependent on the specific chemical agent, temperature, and duration of exposure.
Table 4: General Stability Profile of NPGDMA-based Polymers
| Property | Assessment | Key Factors |
|---|---|---|
| Thermal Stability | Good; degradation of NPG precursor starts around 135°C. oecd.orgresearchgate.net | Crosslinking density, presence of other comonomers. |
| Chemical Stability | Good resistance to many organic solvents. cymitquimica.comjiuanchemical.com | Crosslinking density, nature of the chemical, exposure time, temperature. mdpi.com |
| Susceptible to hydrolysis of ester groups. researchgate.net | pH of the environment (acidic or basic conditions accelerate degradation). |
Investigation of Water Sorption and Hydrolytic Degradation Mechanisms in this compound Polymers
For applications in aqueous environments, such as in dentistry, the interaction of NPGDMA-based polymers with water is a critical aspect of their performance and longevity. Water sorption and hydrolytic degradation can adversely affect the mechanical properties and dimensional stability of the material.
Water Sorption: Water sorption refers to the uptake of water by the polymer. This can occur through absorption into the bulk of the material and adsorption onto the surface. In dental composites, excessive water sorption can have a plasticizing effect on the polymer matrix, reducing its glass transition temperature and mechanical properties like hardness and flexural strength. mdpi.com It can also lead to volumetric expansion, which can create stress and potentially lead to failure of the restoration. mdpi.com The ISO 4049 standard for polymer-based restorative materials sets a maximum limit for water sorption of 40 µg/mm³. mdpi.com
Hydrolytic Degradation: Hydrolytic degradation involves the chemical breakdown of the polymer network through reaction with water. The ester linkages in dimethacrylate monomers like NPGDMA are susceptible to hydrolysis, which can lead to the cleavage of crosslinks and a reduction in the mechanical integrity of the polymer. researchgate.netnih.gov This degradation can be accelerated by enzymes present in the oral environment. The release of unreacted monomers and degradation byproducts due to water sorption and hydrolysis is also a concern for the biocompatibility of these materials.
The water sorption and solubility of dental resins are influenced by the chemical composition of the monomer system. More hydrophilic monomers will tend to absorb more water.
Table 5: Water Sorption and Solubility of Various Resin Cement Systems (ISO 4049)
| Resin Cement System | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) |
|---|---|---|
| RelyX Unicem 2 Automix | ~30 | -2.1 |
| Multilink Speed CEM | ~30 | 0.4 - 0.8 |
| Panavia SA Plus | ~30 | 0.4 - 0.8 |
| RelyX Ultimate | ~30 | -1.9 |
| Multilink Automix | ~30 | 0.4 - 0.8 |
| Panavia V5 | 20.8 | 0.4 - 0.8 |
Source: Adapted from Müller et al. (2017). nih.gov Note: These are values for commercial resin cements and are illustrative of the range seen in dimethacrylate-based systems. Negative solubility values may indicate that the amount of absorbed water that remains bound is greater than the amount of material that has dissolved.
Research into more hydrolytically stable monomers is a key area of development for improving the longevity of polymer-based materials in aqueous environments. pocketdentistry.com
Biological Interactions and Biocompatibility Research of Neopentyl Glycol Dimethacrylate
Cytotoxicity Assessments of Neopentyl Glycol Dimethacrylate and Its Degradation Products
Research indicates that while high concentrations of NPGDMA can exert cytotoxic effects, it is generally considered biocompatible within certain concentration ranges. The degradation of NPGDMA can lead to the release of metabolites, which may also influence cellular and microbial environments.
The cytotoxic effects of NPGDMA have been evaluated across various mammalian cell lines. For instance, studies involving human gingival fibroblasts have shown that leached monomers from dental composites, which can include dimethacrylates, can induce cytotoxicity. semanticscholar.org Research on other methacrylate (B99206) monomers, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) and diethylene glycol dimethacrylate (DEGDMA), has demonstrated reduced cell viability in human gingival fibroblasts. nih.gov These related compounds have been shown to increase apoptosis and cause cell cycle arrest. nih.gov
In the context of stem cells, a study on stem cell-derived oligodendrocyte progenitor cells (OPCs) indicated that surfaces based on NPGDMA supported cell adhesion and proliferation without significant cytotoxicity. OPCs are crucial for myelin regeneration in the central nervous system. frontiersin.org The interaction of OPCs with their environment, including materials like NPGDMA, is a key area of research for potential therapeutic applications. nih.govnih.govresearchgate.net
Studies on HEK293T cells, a human embryonic kidney cell line, are also common in cytotoxicity assessments, although specific data for NPGDMA on this cell line is not detailed in the provided results.
| Monomer | Cell Line | Observed Effects | Reference |
|---|---|---|---|
| This compound (NPGDMA) | Stem cell-derived oligodendrocyte progenitor cells | Supported cell adhesion and proliferation; no significant cytotoxicity at tested concentrations. | |
| Ethylene glycol dimethacrylate (EGDMA) | Human gingival fibroblasts (HGFs) | Reduced cell viability, increased apoptosis, and cell cycle arrest. | nih.gov |
| Diethylene glycol dimethacrylate (DEGDMA) | Human gingival fibroblasts (HGFs) | Reduced cell viability, increased apoptosis, and cell cycle arrest. | nih.gov |
| Triethylene glycol dimethacrylate (TEGDMA) | Human gingival fibroblasts (HGFs) | Cytotoxic effects, induction of reactive oxygen species, and cell cycle delay. | nih.govmdpi.com |
The genotoxic potential of methacrylate monomers is a significant area of investigation. While specific studies on the genotoxicity of NPGDMA are not extensively detailed in the provided search results, research on related compounds provides insights. For example, ethylene glycol dimethacrylate (EGDMA) and diethylene glycol dimethacrylate (DEGDMA) have been shown to increase DNA damage in human gingival fibroblasts. nih.govresearchgate.net These monomers were found to induce intracellular reactive oxygen species (ROS), which can lead to DNA damage. nih.govresearchgate.net
Research on the related compound, 2,2-Bis(bromomethyl)-1,3-propanediol (BMP), a brominated flame retardant, has demonstrated that it is a genotoxic agent that induces DNA strand breaks and oxidative base damage. nih.gov This damage is mediated through the generation of oxidative stress. nih.gov While not directly NPGDMA, this highlights a potential mechanism of toxicity for structurally related compounds. Studies on other methacrylates like triethylene glycol dimethacrylate (TEGDMA) have also shown the induction of DNA damage. nih.gov
The induction of programmed cell death (apoptosis) and unregulated cell death (necrosis) by methacrylate monomers is a key aspect of their cytotoxic profile. Studies on related dimethacrylates have shown that they can induce apoptosis. nih.govnih.gov For example, EGDMA and DEGDMA were found to increase apoptosis in human gingival fibroblasts. nih.govresearchgate.net The mechanism often involves the production of reactive oxygen species (ROS), which can trigger apoptotic pathways. nih.govresearchgate.net
The activation of caspase enzymes is a central part of the apoptotic pathway. nih.gov Research on triethylene glycol dimethacrylate (TEGDMA) has shown that it can induce caspase-mediated apoptotic cell death. nih.gov Necroptosis, or regulated necrosis, is another form of programmed cell death that can be triggered by various stress signals and involves key signaling molecules like receptor-interacting protein kinases (RIPKs). nih.gov While direct evidence linking NPGDMA to specific apoptosis or necrosis pathways is not prominent in the provided results, the behavior of similar methacrylate compounds suggests that these are important areas for investigation.
| Monomer | Effect | Mechanism | Cell Line | Reference |
|---|---|---|---|---|
| Ethylene glycol dimethacrylate (EGDMA) | Increased DNA damage and apoptosis | Increased production of reactive oxygen species (ROS) | Human gingival fibroblasts (HGFs) | nih.govresearchgate.net |
| Diethylene glycol dimethacrylate (DEGDMA) | Increased DNA damage and apoptosis | Increased production of reactive oxygen species (ROS) | Human gingival fibroblasts (HGFs) | nih.govresearchgate.net |
| Triethylene glycol dimethacrylate (TEGDMA) | Induction of DNA damage and apoptosis | Induction of gene mutations and caspase activation | Various cell lines | researchgate.netnih.govnih.gov |
| Urethane (B1682113) dimethacrylate (UDMA) | Damaged DNA and induced apoptosis | Not specified | Chinese hamster ovary cells | nih.gov |
Influence of this compound and Its Metabolites on Microbial Behavior
The interaction of NPGDMA and its byproducts with oral microbiota is particularly relevant in dental applications.
Streptococcus mutans is a key bacterium in the formation of dental plaque and the development of dental caries. nih.gov Research has indicated that the degradation products of NPGDMA may enhance biofilm formation by S. mutans. The release of material components, such as certain dimethacrylates, can promote the growth of bacteria. mdpi.com The surface properties of polymers, which can be influenced by monomers like NPGDMA, also play a role in bacterial adhesion. mdpi.com
The hydrolytic degradation of NPGDMA can lead to the release of metabolites. These metabolites have been shown to upregulate genes in cariogenic bacteria that are associated with biofilm formation and virulence. This suggests that while the polymerized form of NPGDMA may be relatively inert, its breakdown products could potentially contribute to a more pathogenic oral environment. The study of small molecules that can inhibit the virulence of S. mutans, such as by targeting glucosyltransferases (Gtfs) which are crucial for biofilm formation, is an active area of research. mdpi.comnih.gov
Despite a comprehensive search for scientific literature, detailed research findings and specific data on the biocompatibility of this compound (NPGDMA) for use in tissue engineering scaffolds and drug delivery platforms are not available in the public domain. While general information exists regarding the use of various methacrylate and acrylate (B77674) polymers in biomedical applications, literature focusing explicitly on NPGDMA for these advanced purposes is scarce.
Research in tissue engineering and drug delivery often involves related compounds such as Poly(ethylene glycol) dimethacrylate (PEGDMA) or Neopentyl Glycol Diacrylate (NPGDA). However, studies that specifically evaluate the cellular interactions, viability, proliferation, and in vivo response of NPGDMA-based scaffolds or drug delivery vehicles could not be located. Consequently, the creation of data tables and a detailed, scientifically accurate article as per the requested outline is not possible at this time.
Further research into the synthesis and biocompatibility testing of this compound for these emerging biomedical fields is required before a comprehensive evaluation can be documented.
Applications of Neopentyl Glycol Dimethacrylate in Advanced Materials Research
Research in Dental Restorative Materials and Adhesives
In dental materials science, the formulation of restorative composites and adhesives involves a carefully balanced organic matrix, typically composed of various dimethacrylate monomers. These materials rely on a polymerization reaction to transform from a malleable paste into a durable, tooth-like restoration.
Role of Neopentyl Glycol Dimethacrylate as a Crosslinking Agent in Dental Composites and Sealants
This compound is frequently utilized as a crosslinking agent in the organic matrix of dental composites and sealants. smolecule.comcymitquimica.commyskinrecipes.com Crosslinking agents are crucial components that form covalent bonds between individual polymer chains, creating a three-dimensional network. smolecule.com The difunctional nature of NPGDMA allows it to connect two growing polymer chains simultaneously during the polymerization process.
Engineering of Dental Resins for Enhanced Mechanical Properties and Improved Wear Resistance
The engineering of dental resins is a continuous area of research focused on improving clinical longevity. The mechanical properties of a dental composite, such as its strength and resistance to wear, are directly related to the composition of its polymer matrix. mdpi.com NPGDMA is incorporated into dental resin formulations to help enhance these critical properties. smolecule.com Its rigid molecular structure contributes to the creation of a stiff and durable polymer network after curing. mdpi.com
Research has shown that the specific blend of monomers significantly impacts the final characteristics of the composite. For instance, studies comparing different restorative materials show that dental composite resins can exhibit good wear resistance, a property essential for restorations in both anterior and posterior teeth. nih.govwiadlek.pl The wear resistance of composite resins, while less than that of natural tooth enamel, is a key performance indicator. wiadlek.pl Research into the wear of various dental materials found that dental composite resin had a wear resistance of 62.8 ± 1.21 J/mm³, which was significantly higher than that of feldspathic ceramic (16.32 ± 1.2 J/mm³). wiadlek.pl The inclusion of crosslinking monomers like NPGDMA is integral to achieving this level of performance by improving the material's ability to withstand abrasive forces in the mouth. smolecule.comresearchgate.net Furthermore, the development of nanocomposites, which incorporate nanoparticles into the resin matrix, has been shown to further improve properties like fracture and wear resistance. researchgate.net
Table 1: Research Findings on Mechanical Properties of Dental Resins
| Property | Research Focus | Finding | Source(s) |
| Wear Resistance | Comparison of restorative materials | Dental composite resin (62.8 ± 1.21 J/mm³) showed higher wear resistance than feldspathic ceramic (16.32 ± 1.2 J/mm³). | wiadlek.pl |
| Polymerization Rate & Modulus | Effect of cure rate on Bis-GMA/TEGDMA resin | Similar glass transition temperature (Tg) and modulus were measured for specimens cured to the same final double bond conversion, regardless of the polymerization rate. | nih.gov |
| Flexural Strength & Conversion | Comparison of UDMA vs. Bis-GMA based composites | Composites with Urethane (B1682113) Dimethacrylate (UDMA) showed significantly improved conversion and flexural strength compared to those with Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA). | nih.gov |
| Polymerization Stress | Novel low-shrinkage monomer (PG6EMA) vs. Bis-GMA | A composite with the novel monomer showed an 18.4% reduction in polymerization stress compared to the Bis-GMA/TEGDMA control, despite a higher degree of conversion. | nih.gov |
Academic Studies on Leached Components from this compound-Containing Dental Materials and Their Biological Impact
A significant area of academic inquiry involves the analysis of components that may leach out of polymer-based dental restorations over time. nih.govnih.govtmu.edu.tw Leachables are chemical substances that can migrate from a material into their surrounding environment, such as the oral cavity, under normal conditions of use. nih.gov This phenomenon occurs because the polymerization reaction in dental composites is rarely 100% complete, leaving some unreacted monomers, additives, or degradation byproducts within the polymer matrix. kuleuven.be
Studies have identified several leachable components from various commercial dental composites, including residual monomers and additives. nih.govmdpi.com Common monomers detected in leachates include Bis-GMA, Urethane dimethacrylate (UDMA), and Triethylene glycol dimethacrylate (TEGDMA). nih.govkuleuven.bemdpi.com For example, one study found that the co-monomer TEGDMA was extracted in quantities reported to be cytotoxic in human oral fibroblast cultures. nih.gov Another investigation using liquid chromatography-tandem mass spectrometry (LC-MS/MS) also detected TEGDMA in all tested materials, along with Bis-GMA in certain composites. mdpi.com
The leaching process is influenced by the surrounding fluid; more components are typically found when materials are stored in solutions like ethanol (B145695) or organic acids compared to water. nih.govtmu.edu.tw This leaching can contribute to the degradation of the material, potentially affecting its strength and longevity. nih.govtmu.edu.tw While NPGDMA is part of the initial formulation, studies on leachates often focus on the more commonly detected and abundant monomers. The biological impact of these leached substances is a key concern, as they can interact with surrounding tissues. nih.gov Therefore, research aims to minimize the quantity of extractable components by improving polymerization efficiency or developing more stable, less soluble materials. nih.gov
Strategies for Mitigating Polymerization Shrinkage in this compound-Based Dental Formulations
Polymerization shrinkage is an inherent characteristic of methacrylate-based dental materials. bibliotekanauki.plresearchgate.net As the monomers link together to form a polymer network, the molecules become more tightly packed, resulting in a volumetric reduction of the material. researchgate.net This shrinkage can create stress at the interface between the restoration and the tooth, potentially leading to marginal gaps, microleakage, and secondary caries.
The degree of shrinkage is influenced by several factors, including the type and concentration of monomers used. bibliotekanauki.pl Low molecular weight, high-mobility monomers like TEGDMA, often used as diluents to reduce the viscosity of base monomers like Bis-GMA, can contribute to higher polymerization shrinkage. mdpi.com NPGDMA, as a crosslinking agent, also plays a role in the final network structure and its associated shrinkage. bibliotekanauki.plresearchgate.net
Several strategies are being researched to mitigate this problem. One approach is the development and use of high molecular weight monomers. nih.gov Larger monomers have fewer double bonds per unit volume, which can lead to a reduction in volumetric shrinkage upon polymerization. nih.gov Another strategy involves the use of novel monomer systems, such as thiol-ene systems or thiourethane oligomers, which can delay the point at which the material vitrifies (turns glassy), allowing for stress relaxation to occur during polymerization. nih.gov Research on a novel dimethacrylate monomer, PG6EMA, demonstrated that its use in a composite formulation resulted in an 18.4% lower polymerization stress compared to a conventional Bis-GMA/TEGDMA control, which was attributed in part to its higher molecular weight. nih.gov
Biomedical Engineering and Advanced Drug Delivery Systems Research
Beyond dentistry, the properties of NPGDMA and similar dimethacrylates are being leveraged in biomedical engineering, particularly in the creation of hydrogels and nanoparticles for applications such as tissue engineering and controlled drug delivery.
Fabrication and Characterization of this compound-Based Hydrogels and Nanoparticles
Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers that can absorb large quantities of water or biological fluids. Nanoparticles are solid colloidal particles with dimensions typically ranging from 10 to 1000 nm. nih.gov Both structures are extensively researched as carriers for therapeutic agents. nih.govmdpi.commdpi.com Dimethacrylates, including NPGDMA and more commonly its polyethylene (B3416737) glycol-based analogue, Poly(ethylene glycol) dimethacrylate (PEGDMA), serve as essential chemical crosslinkers in the fabrication of these materials. smolecule.comnih.govgeorgiasouthern.edu
The fabrication of these systems often involves photopolymerization, a process where a liquid formulation containing the monomers, a photoinitiator, and the drug to be encapsulated is exposed to light (often UV light) to trigger the crosslinking reaction and form the final hydrogel or nanoparticle structure. nih.govnih.gov The concentration and molecular weight of the dimethacrylate crosslinker are critical parameters that can be adjusted to control the properties of the resulting material. These properties include the mesh size of the hydrogel network, swelling behavior, mechanical strength, and the release rate of the encapsulated drug. nih.govnist.gov
For example, research has demonstrated the successful fabrication of hydrogels from PEGDMA for cell viability studies, showing that the mechanical response of the hydrogel could be varied and that cells remained viable within the structures. nih.govnist.gov In the realm of drug delivery, a bioadhesive nanoparticle-hydrogel hybrid system has been developed where antibiotic-loaded nanoparticles were embedded within a hydrogel network. nih.gov This system demonstrated superior adhesion and retention of the antibiotic under high shear stress, highlighting its potential as a platform for localized drug delivery. nih.gov The use of nanoparticles as drug carriers offers advantages such as protecting the drug from degradation and enabling targeted delivery to specific sites in the body. nih.govmonash.edu
Table 2: Research on NPGDMA-related Monomers in Hydrogel and Nanoparticle Fabrication
| System | Monomers/Crosslinkers Used | Fabrication Method | Key Characterization/Finding | Application Focus | Source(s) |
| Hydrogels | Poly(ethylene glycol) dimethacrylates (PEGDMs), Poly(ethylene glycol) urethane-dimethacrylates (PEGUDMs) | Photopolymerization of aqueous solutions | Varied mechanical response; cells were viable in both hydrogel types after two weeks. | Biocompatibility, Tissue Engineering | nih.govnist.gov |
| Hydrogels | N-vinyl caprolactam (NVCL), N-isopropylacrylamide (NIPAm), PEGDMA | UV-irradiated free-radical polymerization | Incorporation of NIPAm and PEGDMA improved the mechanical strength and structural integrity of the hydrogel. | Shapeshifting Materials, Biomedicine | nih.gov |
| Nanoparticle-Hydrogel Hybrid | Antibiotic-loaded polymeric nanoparticles embedded in a catechol-functionalized hydrogel with PEGDMA crosslinker | Photopolymerization (UV lamp) | The hybrid system showed superior adhesion and antibiotic retention under high shear stress on biological surfaces. | Localized Antimicrobial Drug Delivery | nih.gov |
| Hydrogel Nanoparticles | Methyl methacrylate (MMA), Hydroxyethyl methacrylate (HEMA), PEGDMA, Ethylene (B1197577) glycol dimethacrylate (EGDMA) | Direct emulsion polymerization | Synthesized acrylic hydrogel nanoparticles with diameters ranging from 14 to 250 nm. | Agriculture (Nitrification Inhibitor Delivery) | georgiasouthern.edu |
Development of Transparent Nanocomposite Films Incorporating this compound for Biomedical Devices
In the field of biomedical engineering, research has focused on the use of this compound in the creation of advanced nanocomposite materials. A notable application is in the development of transparent nanocomposite hydrogels. google.com One synthetic route involves the production of these hydrogels through the free radical polymerization of a monomer like 2-hydroxyethyl methacrylate (HEMA) in the presence of bacterial cellulose, which acts as a nanofiber reinforcement. google.com
Research into Controlled Release Mechanisms of Therapeutic Agents from this compound Matrices in Cancer Treatment Applications
NPGDMA is a component in the investigation of polymer matrices for the controlled delivery of therapeutic agents. Its ability to form a stable, crosslinked network through polymerization is a key mechanism for entrapping drug molecules. google.com Research has explored methods for producing drug-loaded polymeric nanoparticles by initiating polymerization in the presence of the desired drug. google.com In this approach, a drug is first dissolved in a polymerizable monomer, such as NPGDMA, and then polymerization is induced to form nanoparticles where the drug is encapsulated within the polymer matrix. google.com
Another area of investigation involves the use of radiation-induced polymerization at low temperatures. This technique utilizes glass-forming monomers, including NPGDMA, which can be polymerized to immobilize drugs. The process is advantageous as it minimizes thermal damage to the bioactive components. The resulting polymer matrix governs the release of the entrapped agent, with studies demonstrating that the release property is dependent on the specific kind of polymer used. These methods are being researched for their potential in applications like cancer therapy, where controlled and targeted drug release can improve efficacy and reduce side effects.
Design of Fully-Defined Synthetic Substrates for Human Pluripotent Stem Cell Culture Utilizing this compound
Research in regenerative medicine includes the design of synthetic surfaces for culturing pluripotent stem cells, such as human embryonic stem cells. These fully-defined substrates provide a controlled environment, avoiding the variability of animal-derived materials. This compound is a component identified for use in the formulation of these synthetic culture surfaces. google.com Its inclusion in the polymer mixture contributes to the creation of a solid, reliable substrate that supports the attachment and growth of stem cells. google.com
Additive Manufacturing and 3D Printing Technologies
NPGDMA's capacity for rapid polymerization when exposed to UV light makes it a suitable component for photopolymer resins used in additive manufacturing. smolecule.com
Integration of this compound in Photopolymer Formulations for Stereolithography (SLA) and Digital Light Processing (DLP)
This compound is integrated into photopolymer resins as a crosslinking monomer for vat photopolymerization techniques, including Stereolithography (SLA) and Digital Light Processing (DLP). tum.degoogleapis.com It is often used as a reactive diluent, which helps to modify the properties of the final cured object. google.com
A specific example is its use in dual-curing urethane-methacrylate resin systems, such as the RPU 70 resin, which is employed in high-speed Digital Light Synthesis (DLS) printing. tum.describd.com In this formulation, NPGDMA is included as a difunctional monomer. tum.describd.com The first stage of the dual-cure process involves photopolymerization initiated by UV light, where NPGDMA participates in forming a dense network of crosslinked methacrylates. tum.de
| Component Category | Specific Chemical | Concentration | Role | Source |
| Difunctional Monomer | This compound (NPGDMA) | < 0.3% | Crosslinking | tum.de, scribd.com |
| Monofunctional Monomer | Isobornyl methacrylate (IBOMA) | - | Diluent | tum.de |
| Amine Monomer | tert-butylaminoethyl methacrylate (TBAEMA) | - | Diluent | tum.de |
| Chain Extender | Trimethylolpropane tris [poly (propylene glycol) amine terminated] ether | 20% to 100% | Thermal Curing | tum.de |
| Table 1: Composition of a dual-curing urethane-methacrylate resin (RPU 70) incorporating this compound. |
Achievement of High-Resolution and Dimensional Stability in 3D Printed Objects for Research Prototypes
The integration of NPGDMA into 3D printing resins contributes to achieving key physical properties in the final printed objects. As a difunctional crosslinking agent, NPGDMA helps to form a rigid and covalently linked polymer network during photopolymerization. This network structure is fundamental to the dimensional stability of the cured part, controlling shrinkage and ensuring the final object conforms to the digital model's specifications. googleapis.com Research into dual-cure formulations, which can include NPGDMA, has demonstrated the ability to produce 3D printed objects with high resolution and smooth surface finishes. google.com
Advanced Coatings and Adhesives Research
In the realm of advanced coatings and adhesives, NPGDMA is utilized for its ability to enhance durability, hardness, and thermal stability. smolecule.com Its high stability against heat, light, and moisture makes it a preferred choice for formulations requiring long-term performance. smolecule.com
Research has explored its use in encapsulated structural adhesives, where it is listed as a potential monomer component. google.com In the field of advanced coatings, NPGDMA has been used in the development of optical nanocomposite coatings. upertis.ac.id Studies on the polymerization behavior of NPGDMA have found that it can form highly cyclised structures, a finding that provides insight into the formation of polymer networks and their resulting physical properties. researchgate.net
This compound in UV/EB Curable Systems for Industrial and Specialty Coatings
This compound plays a pivotal role in energy-curable systems, specifically those utilizing ultraviolet (UV) and electron beam (EB) radiation. eastomat.com These technologies are noted for their rapid curing times, high productivity, and reduced or zero volatile organic compound (VOC) emissions compared to traditional thermal curing methods. eastomat.comradtech-europe.com NPGDMA's utility in these systems stems from its function as both a crosslinking monomer and a reactive diluent. soyventis.comallnex.com
As a difunctional monomer, NPGDMA's methacrylate groups are highly reactive and polymerize quickly when exposed to UV light (in the presence of a photoinitiator) or a high-energy electron beam. smolecule.comeastomat.com This rapid polymerization is essential for the high-speed production lines found in many industrial coating applications. eastomat.comradtech-europe.com
Furthermore, NPGDMA typically has a low viscosity, which is advantageous for formulating coatings. cymitquimica.com It can be added to reduce the viscosity of high molecular weight oligomers, making the formulation easier to apply. allnex.com Unlike non-reactive diluents (solvents) that evaporate during curing and contribute to VOCs, NPGDMA becomes an integral part of the final cured polymer network. allnex.com This incorporation enhances the crosslink density, which in turn improves the coating's performance characteristics. soyventis.com
Key properties improved by the inclusion of NPGDMA in UV/EB curable formulations include:
Hardness and Scratch Resistance soyventis.com
Chemical Resistance allnex.com
Adhesion to various substrates soyventis.com
These attributes make NPGDMA-containing formulations highly suitable for a range of industrial and specialty coatings, including those for plastics, metals, and wood. eastomat.com
Research and Development of Multifunctional Smart Coatings with Enhanced Properties (e.g., self-cleaning, antireflective properties)
Recent research has explored the incorporation of this compound into the development of advanced "smart" coatings. These are materials designed to respond to external stimuli or to possess unique, engineered surface properties. NPGDMA's primary role in this field is to form a stable and durable polymer matrix that can host or be modified to achieve these functionalities.
For instance, in the creation of self-cleaning coatings, NPGDMA can be used to synthesize a robust, crosslinked binder. This binder can then be infused with functional nanoparticles, such as titanium dioxide (TiO₂), or structured to create biomimetic surfaces with specific topographies. The durability imparted by the NPGDMA network is crucial for ensuring that these self-cleaning properties are not lost due to wear or environmental exposure.
Similarly, in the field of antireflective coatings, NPGDMA-based polymers can be used to create surfaces with a controlled refractive index or a specific nanostructure. The ability of NPGDMA to form a precise and stable network during photopolymerization is advantageous for fabricating the intricate structures required for antireflective properties. smolecule.com The stability of the NPGDMA-based polymer ensures the long-term performance of the optical device or protective surface.
Separation Science and Chromatographic Media
Utilization of this compound as a Crosslinking Monomer in the Synthesis of Polymeric Monoliths for High-Performance Liquid Chromatography (HPLC) and Capillary Electrochromatography (CEC)
This compound is a widely used crosslinking monomer in the synthesis of polymeric monolithic stationary phases for analytical separation techniques like HPLC and CEC. nih.gov Monolithic columns are characterized by a continuous, porous polymer structure, which is created by the in-situ polymerization of a monomer and a crosslinker within a column housing or capillary. nih.gov
In this process, NPGDMA serves as the crosslinking agent that connects the primary polymer chains (often formed from monomers like butyl methacrylate or N,N-dimethylaminoethyl methacrylate) into a single, rigid, porous rod. nih.govnih.gov The key advantages of monolithic columns, such as high permeability and fast mass transfer, are directly tied to the unique porous architecture formed during this polymerization. nih.gov
The concentration and type of crosslinker are critical variables in the synthesis of a monolith, as they dictate the final structure of the porous network. NPGDMA is chosen for its ability to form a rigid and stable polymeric structure, which is essential for the demanding conditions of high-performance liquid chromatography. nih.gov
Impact on Mechanical Stability, Permeability, and Chromatographic Reproducibility of Monolithic Columns
The use of this compound as a crosslinker has a profound impact on the critical performance characteristics of monolithic columns.
Mechanical Stability: The degree of crosslinking, controlled by the amount of NPGDMA in the polymerization mixture, directly influences the mechanical strength and rigidity of the monolith. A well-crosslinked monolith can withstand the high backpressures generated in modern HPLC systems without collapsing or degrading, ensuring a long column lifetime. nih.gov
Permeability: Permeability is related to the size of the "through-pores" or flow channels within the monolith. The concentration of NPGDMA affects the pore size distribution. While it provides mechanical strength, an excessively high concentration can lead to smaller pores, which may increase backpressure and the risk of clogging. nih.gov Therefore, optimizing the monomer-to-crosslinker ratio is crucial for balancing mechanical stability with high permeability.
Chromatographic Reproducibility: The consistency of the monolithic structure is vital for reproducible separations. The controlled polymerization involving NPGDMA allows for the creation of monolithic columns with excellent batch-to-batch reproducibility in terms of retention times. Studies have shown that monolithic columns can achieve relative standard deviation (RSD) values of less than 1.5% for protein retention times, demonstrating high reproducibility. nih.gov The stability of the NPGDMA-crosslinked polymer ensures that retention times remain stable over hundreds or even thousands of consecutive separations. nih.gov
Table of Research Findings on NPGDMA in Monolithic Columns
| Performance Metric | Impact of NPGDMA Crosslinker | Research Observation | Citation |
|---|---|---|---|
| Mechanical Stability | Provides rigidity to the polymer network. | Enables the column to withstand high backpressures typical of HPLC systems. | nih.gov |
| Permeability | Influences the size of flow-through pores. | The ratio of monomer to NPGDMA must be optimized to ensure high permeability without sacrificing stability. | nih.gov |
| Chromatographic Reproducibility | Ensures a consistent and stable porous structure. | Excellent repeatability of retention times (RSD < 1.5%) is achievable across different column batches. | nih.gov |
| Column Lifetime | Contributes to the durability of the stationary phase. | A single monolithic column can perform over 2,000 consecutive protein separations with no significant shift in retention or backpressure. | nih.gov |
Theoretical and Computational Investigations of Neopentyl Glycol Dimethacrylate
Molecular Modeling and Conformation Studies of Neopentyl Glycol Dimethacrylate Monomer and Resultant Polymer Chains
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound (NPGDMA), these studies are crucial for understanding how its unique structure influences the properties of the resulting polymers.
The NPGDMA monomer, with the chemical formula C₁₃H₂₀O₄, possesses a distinct structure featuring a central, sterically hindered neopentyl group flanked by two methacrylate (B99206) functional groups. nih.gov This rigid, gem-dimethyl core significantly restricts the conformational freedom of the monomer compared to more flexible dimethacrylates like ethylene (B1197577) glycol dimethacrylate (EGDMA).
Monomer Conformation: Molecular mechanics and quantum mechanical calculations can be employed to determine the stable conformations of the NPGDMA monomer. These models predict bond lengths, angles, and dihedral angles, revealing the most energetically favorable spatial arrangements. The neopentyl group's tetrahedral carbon and bulky methyl groups force the attached ester linkages into specific orientations, which in turn dictates the positioning of the reactive vinyl groups. This pre-organization at the monomer level can influence the kinetics of polymerization and the architecture of the resulting polymer network.
Polymer Chain Characteristics: Once polymerized, the rigid neopentyl unit becomes an integral part of the polymer backbone. All-atom molecular dynamics (MD) simulations can model the behavior of these polymer chains. rsc.org In such simulations, the trajectory of each atom is calculated over time based on a force field that describes the interatomic potentials.
For poly(NPGDMA), MD simulations would likely show that the neopentyl groups act as large, inflexible nodes within the crosslinked network. This rigidity is expected to:
Reduce Free Volume: The bulky nature of the neopentyl group and the high degree of crosslinking lead to a densely packed polymer network with less empty space between chains.
Increase Glass Transition Temperature (Tg): The restricted mobility of the polymer chains due to the rigid crosslinker results in a higher temperature required for the material to transition from a glassy to a rubbery state.
Enhance Mechanical Properties: The rigid structure contributes to higher hardness and modulus in the final material.
The table below summarizes key structural characteristics of the NPGDMA monomer relevant to molecular modeling studies.
Table 1: Structural Properties of NPGDMA for Molecular Modeling
| Property | Value/Description | Significance |
|---|---|---|
| Chemical Formula | C₁₃H₂₀O₄ | Defines the atomic composition. |
| Molecular Weight | 240.30 g/mol | Influences stoichiometric calculations in simulations. |
| Core Structure | Neopentyl (2,2-dimethylpropane) | Imparts rigidity, steric hindrance, and hydrolytic stability. |
| Functional Groups | Two methacrylate units | Enables crosslinking and network formation. |
| Key Feature | Rigid central backbone | Restricts chain mobility, reduces free volume, and increases Tg. |
Computational Simulation of Polymerization Processes and Prediction of Network Formation
Simulating the polymerization of difunctional monomers like NPGDMA is essential for predicting the formation of the three-dimensional polymer network and understanding how reaction conditions affect the final material properties. These simulations can range from kinetic models to detailed atomistic representations.
Kinetic Modeling: The photopolymerization kinetics of dimethacrylate systems are often studied using methods like differential photo-calorimetry, which measures the heat released during the reaction. nist.gov Kinetic models can be built from this data to describe the rate of polymerization (Rp) and the degree of conversion (DC). For NPGDMA, these models would show how factors like initiator concentration, light intensity, and temperature affect the speed and extent of the reaction. Compared to flexible dimethacrylates, the steric hindrance of NPGDMA's neopentyl group might lead to a lower reaction rate or incomplete conversion under certain conditions. Studies on similar dental resins like Bis-GMA/TEGDMA show that monomer structure and viscosity strongly influence both the rate and the final conversion. nist.gov
Stochastic and Atomistic Simulations: More advanced computational methods can simulate the network growth process itself.
Monte Carlo (MC) Methods: Techniques like the Dynamic Lattice Liquid algorithm can simulate copolymerization processes and predict gelation points. researchgate.net These models represent monomers on a lattice and simulate reaction steps based on probabilities, providing insight into network topology, such as loop formation and crosslink density.
Molecular Dynamics (MD) Simulations: Reactive force fields (ReaxFF) or coarse-grained models can be used to simulate the polymerization process at an atomistic or near-atomistic level. arxiv.org These simulations can dynamically model the formation of covalent bonds as radicals react with vinyl groups, providing a visual and quantitative picture of how the network evolves from individual monomers to a fully cured, crosslinked structure. Such simulations could predict the distribution of crosslinks and identify potential structural heterogeneities within the NPGDMA network.
The table below outlines common computational approaches for simulating polymerization.
Table 2: Computational Methods for Simulating Polymerization
| Method | Level of Detail | Key Outputs | Application to NPGDMA |
|---|---|---|---|
| Kinetic Modeling | Macroscopic | Rate of polymerization, degree of conversion, gel point. | Predict reaction profiles based on experimental data (e.g., photo-calorimetry). |
| Monte Carlo (MC) | Mesoscopic | Network topology, molecular weight distribution, gelation. | Simulate network growth and predict structural features like crosslink density. |
| Molecular Dynamics (MD) | Atomistic | Real-time network evolution, spatial arrangement of chains, local stress/strain. | Visualize bond formation and predict the influence of the rigid core on network architecture. |
Modeling of Diffusion Phenomena within this compound-Based Polymers (e.g., water, unreacted monomers, leachables)
The diffusion of small molecules within a polymer network is critical for applications ranging from dental resins, where the leaching of unreacted monomers is a concern, to industrial coatings, where water uptake can affect durability. Modeling helps predict the rate and extent of this diffusion.
The dense network formed by NPGDMA, with its inherently low free volume, is expected to significantly hinder the diffusion of molecules. The primary theoretical frameworks used to model diffusion in such polymers are:
Free Volume Theory: This theory posits that diffusion occurs when a small molecule hops into transient voids or "free volume" within the polymer matrix. The rate of diffusion is therefore dependent on the size, shape, and concentration of these voids.
Obstruction Theory: This framework treats the polymer chains as physical obstacles that increase the tortuosity of the path a diffusing molecule must take.
Computational Approaches:
Molecular Dynamics (MD) Simulations: MD is a powerful tool for studying diffusion at the atomic scale. rsc.org By placing simulated water molecules or unreacted NPGDMA monomers within a pre-equilibrated polymer network, their movement can be tracked over time. The mean squared displacement (MSD) of these molecules is calculated to determine the diffusion coefficient. These simulations can reveal how the rigid neopentyl groups and high crosslink density of the poly(NPGDMA) network create a more challenging environment for diffusion compared to more flexible networks like those from poly(ethylene glycol) diacrylate (PEGDA). nih.gov
Characterization of Water States: In hydrogels and other water-absorbing polymers, water can exist in different states: "non-freezable" or "bound" water that is tightly associated with the polymer chains, and "freezable" or "free" water that behaves more like bulk water. nih.gov Techniques like Differential Scanning Calorimetry (DSC) can quantify these states. nih.gov Pulsed-field gradient spin-echo nuclear magnetic resonance (PFGSE-NMR) is another technique used to directly measure the diffusion coefficients of water within a hydrogel network. nih.gov While NPGDMA-based polymers are not typically hydrogels, these methods are invaluable for studying water sorption, a key factor in their hydrolytic stability.
The table below describes the different states of water within a polymer matrix, which can be quantified by these modeling and experimental techniques.
Table 3: Characterization of Water Diffusion States in Polymers
| Water State | Description | Typical Measurement Technique |
|---|---|---|
| Bound Water | Tightly associated with polar groups on the polymer chains; does not freeze at 0°C. | Differential Scanning Calorimetry (DSC), NMR Spectroscopy |
| Intermediate Water | Loosely bound to the polymer network; exhibits a depressed freezing point. | Differential Scanning Calorimetry (DSC) |
| Free Water | Located within larger pores or mesh of the network; behaves like bulk water and freezes at 0°C. | Differential Scanning Calorimetry (DSC), NMR Spectroscopy |
Application of Machine Learning, Neural Networks, and Genetic Algorithms for System Optimization in this compound Research
In recent years, machine learning (ML), including neural networks, has emerged as a data-driven approach to accelerate materials discovery and property prediction. llnl.govaip.org When combined with optimization methods like genetic algorithms (GAs), these tools can be used to design new polymers with specific target properties. gatech.edu
Machine Learning for Property Prediction: The core idea of ML in polymer science is to train a model on a large dataset of known polymers and their properties. arxiv.orgacs.org The workflow generally involves:
Data Curation: Assembling a database of polymers and their measured properties (e.g., Tg, modulus, refractive index).
Featurization: Converting the chemical structure of each polymer into a numerical representation, or "fingerprint," that the ML algorithm can understand.
Model Training: Using algorithms like neural networks or gradient boosting to learn the complex relationship between the structural fingerprints and the material properties.
Prediction: Using the trained model to instantly predict the properties of new, hypothetical polymer structures.
For NPGDMA, an ML model could be trained to predict how its properties would change if it were copolymerized with other monomers, or how different initiator/catalyst systems would affect the final polymer's characteristics.
Genetic Algorithms for System Optimization: A genetic algorithm (GA) is an optimization technique inspired by natural selection. gatech.edu It can be used to search the vast chemical space for new materials with optimal performance. When applied to NPGDMA systems, a GA could be used to:
Design Copolymers: Identify comonomers and their optimal ratios to combine with NPGDMA to achieve a target property, such as a specific Tg or improved flexibility, while maintaining high strength.
Optimize Formulation: Determine the ideal concentrations of initiator, inhibitors, and other additives in a formulation to maximize the polymerization rate while minimizing residual monomer.
The process involves creating an initial "population" of candidate solutions (e.g., different copolymer compositions), evaluating their "fitness" using an ML prediction model, and then applying "genetic" operators like crossover and mutation to create a new generation of improved solutions. gatech.edu This iterative process evolves the population toward an optimal solution that meets the desired design criteria.
Table 4: Workflow for Genetic Algorithm-Based Polymer Design
| Step | Description | Example for NPGDMA System |
|---|---|---|
| 1. Define Objective | Specify the target property or properties to be optimized. | Maximize glass transition temperature (Tg) while keeping the cost of monomers below a certain threshold. |
| 2. Initial Population | Create a random set of candidate polymer systems. | A set of 100 random copolymers of NPGDMA with various other acrylate (B77674) monomers at different ratios. |
| 3. Fitness Evaluation | Predict the properties of each candidate using a trained ML model. | An ML model predicts the Tg and cost for each of the 100 candidate copolymers. |
| 4. Selection | Select the best-performing candidates ("parents") to proceed to the next generation. | Candidates with the highest predicted Tg-to-cost ratio are selected. |
| 5. Crossover & Mutation | Combine features of parents (crossover) and introduce random changes (mutation) to create "offspring." | New copolymer structures are generated by swapping comonomers or altering their ratios. |
| 6. Repeat | Replace the old population with the new one and repeat from Step 3 until the solution converges. | The process is repeated for many "generations" until no further improvement in Tg/cost is found. |
Environmental and Sustainability Considerations in Neopentyl Glycol Dimethacrylate Research
Biodegradation Studies of Neopentyl Glycol Dimethacrylate and Its Polymeric Forms Under Various Environmental Conditions
The biodegradability of methacrylates like this compound is a critical area of study, particularly for applications in fields such as biomedical devices and tissue engineering. While research specifically on NPGDMA is limited, studies on structurally similar dimethacrylate polymers, such as polyethylene (B3416737) glycol dimethacrylate (PEGDMA), provide insights into potential strategies for enhancing biodegradability.
Research has shown that hydrogels based on PEGDMA have inherently low rates of biodegradation. nih.gov To address this, scientists have explored copolymerization with thiol-based monomers to introduce biodegradable linkages. nih.govmdpi.com The "thiol-ene" reaction between the methacrylate (B99206) groups and thiol compounds can create ester bonds that are susceptible to hydrolytic degradation. mdpi.com
One study investigated the copolymerization of PEGDMA with various mercaptopropionates and mercaptoacetates. It was found that mercaptopropionate-based thiol monomers successfully copolymerized with PEGDMA, while mercaptoacetate-based monomers did not. nih.gov A notable finding was that incorporating dipentaerythritol (B87275) hexa(3-mercaptopropionate) (DiPETMP) significantly enhanced the biodegradability of the resulting hydrogel. nih.govmdpi.com This approach, which improves degradation rates through the addition of biodegradable peptide linkages or copolymerization with natural polymers, represents a key strategy in designing more environmentally benign polymeric materials. mdpi.com
Table 1: Monomers Investigated for Enhancing PEGDMA Hydrogel Biodegradability This table is generated based on findings from studies on polyethylene glycol dimethacrylate (PEGDMA), a structurally related compound to NPGDMA, to illustrate common research approaches.
| Monomer Type | Monomer Example | Polymerization with PEGDMA | Outcome on Biodegradability |
| Mercaptopropionate | Dipentaerythritol hexa(3-mercaptopropionate) (DiPETMP) | Successful | Successfully enhanced biodegradability nih.govmdpi.com |
| Mercaptoacetate | Various | Unsuccessful | Did not polymerize in the presence of PEGDMA nih.gov |
These findings suggest that similar strategies could be applicable to NPGDMA-based polymers, tailoring their structure to control degradation rates under specific environmental or physiological conditions.
Research on the Development of Low Volatile Organic Compound (VOC) Formulations Utilizing this compound in UV/EB Curing Systems
A significant driver for the use of this compound is its role in formulating coatings, inks, and adhesives with low to zero volatile organic compound (VOC) emissions. eastomat.comarkema.com NPGDMA is a key component in energy-curable systems, specifically those using ultraviolet (UV) and electron beam (EB) technologies. eastomat.comgoogle.com These methods offer substantial environmental advantages over traditional thermal curing, which often relies on the evaporation of solvents.
UV/EB curing involves the rapid polymerization of monomers and oligomers upon exposure to a high-energy source. eastomat.comgoogle.com NPGDMA, as a low-viscosity reactive monomer, helps to reduce the need for solvents, thereby lowering VOCs. eastomat.comsoyventis.com Its low volatility and rapid cure rate are critical properties that contribute to making UV/EB systems more energy-efficient and environmentally compliant. eastomat.com The technology is considered solvent-free and helps to reduce or eliminate hazardous air pollutants. arkema.com
Table 2: Components and Advantages of Low-VOC UV/EB Curing Systems with NPGDMA
| Component | Function | Contribution to Low-VOC Formulation |
| Oligomers (e.g., Urethane (B1682113) Acrylates, Polyester Acrylates) | Provide core performance properties (flexibility, weatherability) | High molecular weight, low volatility |
| Monomers (e.g., this compound) | Act as reactive diluents and crosslinkers; adjust viscosity | Low volatility; replaces traditional solvents, reducing VOCs eastomat.comsoyventis.com |
| Photoinitiators (for UV curing) | Generate free radicals upon UV exposure to initiate polymerization arkema.com | Required in small amounts; not a source of VOCs |
| Additives | Enhance specific properties like flow, leveling, and adhesion | Selected for low volatility and compatibility |
| Energy Source (UV or EB) | Cures the formulation rapidly (seconds to minutes) | Energy-efficient process with no solvent bake-off required eastomat.com |
The use of NPGDMA in these systems exemplifies a successful industrial application that aligns with environmental goals by significantly reducing air pollution from solvents.
Integration of Green Chemistry Principles and Circular Economy Concepts into this compound Synthesis and Application
The synthesis and application of this compound are being re-evaluated through the lens of green chemistry and the circular economy. The goal is to develop more sustainable processes that minimize waste, reduce energy consumption, and utilize renewable resources.
The traditional synthesis of NPGDMA involves the esterification of neopentyl glycol (NPG) with methacrylic acid or a transesterification reaction with methyl methacrylate. google.com Research into greener synthesis routes focuses on several of the 12 Principles of Green Chemistry:
Catalysis: There is a move away from traditional acid catalysts towards more environmentally friendly and reusable options. Studies have shown that catalysts like sodium bisulfate can yield high efficiency and are reusable. Another patented method employs a composite catalyst of carbonate and thiocyanate (B1210189), which can be recycled, leading to shorter reaction times and less polymer waste. google.com
Safer Solvents and Auxiliaries: Efforts are being made to reduce or eliminate the use of hazardous solvents. For instance, using n-hexane as an azeotropic agent to remove water during esterification is one method. More advanced, experimental approaches include solvent-free mechanochemical synthesis, where ball-milling is used to drive the reaction, and enzymatic catalysis using lipases in solvent-free conditions.
Atom Economy and Waste Prevention: The industrial synthesis of NPG, the precursor to NPGDMA, is a key area for improvement. NPG is typically made via the condensation of isobutyraldehyde (B47883) and formaldehyde. researchgate.netnih.gov Improving the selectivity and activity of catalysts in this process is crucial for reducing raw material consumption and by-product formation. nih.gov Furthermore, concepts of a circular economy are being applied to manage waste streams. For example, research has explored the valorization of salt waste containing sodium formate (B1220265) from NPG production through bipolar membrane electrodialysis, turning a waste product into a valuable resource. nih.gov
Table 3: Application of Green Chemistry Principles to NPGDMA Synthesis
| Green Chemistry Principle | Application in NPGDMA/NPG Synthesis | Research Finding / Innovation |
| Catalysis | Use of reusable and less hazardous catalysts | Development of recyclable composite catalysts (carbonate/thiocyanate) google.com and solid acid catalysts (sodium bisulfate). |
| Atom Economy | Improving reaction efficiency to incorporate more reactant atoms into the final product. | High-yield (>94%) synthesis using optimized conditions and catalysts. google.com |
| Safer Solvents & Auxiliaries | Reducing or eliminating organic solvents. | Experimental solvent-free mechanochemical synthesis and enzymatic catalysis show promise. |
| Design for Energy Efficiency | Conducting reactions at lower temperatures and pressures. | Enzymatic routes operate at milder temperatures (e.g., 50°C) compared to traditional methods (90–130°C). google.com |
| Waste Prevention | Minimizing by-products and treating waste as a resource. | Research into catalyst improvement to reduce side reactions; valorization of waste streams from NPG production. nih.gov |
These research directions indicate a clear trend towards integrating sustainability into the entire lifecycle of this compound, from its chemical synthesis to its final application in environmentally conscious technologies.
Challenges and Future Research Directions for Neopentyl Glycol Dimethacrylate
Addressing Remaining Challenges in Neopentyl Glycol Dimethacrylate Polymerization Control
The polymerization of difunctional monomers like NPGDMA inherently presents challenges related to network formation. The primary goals are to manage the polymerization process to avoid premature gelation and to achieve precise control over the final polymer architecture, including the degree of cyclization.
Gelation Suppression: The high reactivity of the two methacrylate (B99206) groups in NPGDMA facilitates rapid crosslinking, which is desirable for forming robust thermosetting polymers. smolecule.comjiuanchemical.com However, this same reactivity can lead to an uncontrolled and rapid increase in viscosity, culminating in premature gelation. This phenomenon can complicate processing and lead to materials with heterogeneous network structures and suboptimal properties. Future research is focused on strategies to suppress or delay the gel point, including:
Controlled Radical Polymerization (CRP) Techniques: Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are being explored to maintain a low concentration of active radical species. This allows for more controlled chain growth and crosslinking, delaying the onset of gelation and enabling the synthesis of more uniform networks.
Precise Cyclization Control: During polymerization, intramolecular reactions can occur where a growing polymer chain reacts with a pendant methacrylate group on the same chain, forming a cyclic structure. This process, known as cyclization, competes with the intermolecular crosslinking that builds the network. While some degree of cyclization is unavoidable, controlling it is crucial as it directly impacts the final network's properties, such as its mechanical strength and glass transition temperature. Advanced strategies for controlling cyclization are an active area of research. nih.gov The "blocking-cyclization" technique, for example, demonstrates a method for precisely synthesizing cyclic polymers by carefully controlling the addition of mono- and di-functional monomers, a concept that could be adapted for NPGDMA systems. nih.gov Research efforts aim to regulate the ring size and number through precise control of reaction conditions and monomer concentrations. nih.gov
| Challenge | Description | Future Research Direction |
|---|---|---|
| Gelation Suppression | Uncontrolled, rapid formation of an insoluble polymer network, leading to processing difficulties and material heterogeneity. | Implementation of Controlled Radical Polymerization (CRP) techniques; strategic use of reactive diluents and chain transfer agents. |
| Precise Cyclization Control | Competition between intramolecular cyclization and intermolecular crosslinking affects final network architecture and properties. | Adapting advanced synthesis techniques like blocking-cyclization; fine-tuning reaction kinetics and monomer feed ratios to regulate the formation of cyclic structures. nih.gov |
Design and Synthesis of Novel this compound Derivatives for Tailored Performance and New Applications
The inherent properties of NPGDMA, such as high thermal stability and chemical resistance, are derived from its unique neopentyl glycol core. mdpi.comwikipedia.org However, modifying this structure can lead to novel derivatives with performance characteristics tailored for specific, advanced applications.
The synthesis of NPGDMA is typically achieved through esterification of neopentyl glycol with methacrylic acid or by transesterification of methyl methacrylate with neopentyl glycol. gychbjb.comgoogle.comgoogle.com Future research is focused on moving beyond this standard structure. By introducing different functional groups into the neopentyl glycol backbone or altering the ester side chains, new monomers can be created. For example, incorporating flexible ether linkages could enhance impact resistance, while adding hydroxyl groups could improve adhesion and biocompatibility. The goal is to develop a library of NPGDMA-based monomers whose properties can be precisely tuned. These novel derivatives could find use in emerging fields such as flexible electronics, advanced composites, and sophisticated biomedical devices where standard NPGDMA may not meet all performance requirements. jiuanchemical.com
Development and Application of Advanced Characterization Techniques for Probing this compound Polymer Networks at the Nanoscale
Understanding the structure-property relationship in NPGDMA-based polymer networks requires sophisticated characterization techniques that can probe the material's architecture at the nanoscale. nih.gov The crosslinked, insoluble nature of these thermosets makes them challenging to analyze with traditional methods.
Future research will increasingly rely on a suite of advanced characterization tools to gain deeper insights:
Microscopy and Morphological Analysis: High-resolution imaging techniques such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are essential for visualizing the nanoscale morphology of the polymer network. These methods can reveal information about phase separation, pore size distribution, and the homogeneity of the crosslinked structure.
Spectroscopic Techniques: Advanced spectroscopic methods like solid-state Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can provide detailed information about the chemical structure of the network. These techniques can be used to quantify the degree of polymerization, identify the extent of cyclization versus crosslinking, and study the dynamics of the polymer chains within the network.
Thermo-Mechanical Analysis: Techniques like Dynamic Mechanical Analysis (DMA) and Differential Scanning Calorimetry (DSC) are used to measure the viscoelastic properties and thermal transitions (e.g., glass transition temperature, T_g) of the polymer network. frontiersin.org Correlating these bulk properties with the nanoscale structure elucidated by microscopy and spectroscopy is a key area of future research. frontiersin.org
| Technique | Information Obtained | Research Application |
|---|---|---|
| Atomic Force Microscopy (AFM) | Nanoscale surface topography, phase imaging, mechanical properties (modulus, adhesion). | Visualizing network homogeneity and crosslink density variations at the nanoscale. |
| Solid-State NMR Spectroscopy | Local chemical environment, chain mobility, quantification of crosslinks and cyclization. | Determining the precise chemical architecture of the insoluble thermoset network. |
| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties (storage/loss modulus), glass transition temperature (T_g). frontiersin.org | Linking network structure to the material's mechanical performance under dynamic loads. |
Expanding the Scope of Biomedical and Environmental Applications of this compound Through Interdisciplinary Research
The favorable properties of NPGDMA, including its stability and biocompatibility, have already established its use in dental composites and other biomedical areas. smolecule.comjiuanchemical.com However, significant potential remains for expanding its applications through interdisciplinary research that combines polymer chemistry with materials science, biology, and environmental science.
In the biomedical field, collaborations could lead to the development of NPGDMA-based materials for sophisticated applications like tissue engineering scaffolds, where the monomer's crosslinking ability can be used to create porous structures that support cell growth. sigmaaldrich.com Its use in controlled drug delivery systems is another promising area, where NPGDMA can form a stable matrix for the sustained release of therapeutic agents.
From an environmental perspective, interdisciplinary research is needed to address the lifecycle of NPGDMA-based materials. While these thermosets are valued for their durability, this also makes them difficult to recycle. Future research could focus on incorporating dynamic covalent bonds into the NPGDMA network, creating covalent adaptable networks (CANs) or vitrimers. frontiersin.org These materials could maintain the robust performance of traditional thermosets while being reprocessable, contributing to a more circular economy. Furthermore, developing NPGDMA-based systems for environmental applications, such as specialized membranes for water purification or sorbents for pollutant capture, represents another avenue for future exploration.
Q & A
Q. What are the optimal synthetic methodologies for NPGDMA, and how do reaction conditions influence yield and purity?
NPGDMA is synthesized via transesterification between methyl methacrylate and neopentyl glycol, often catalyzed by acids or bases. A study demonstrated that sodium bisulfate (NaHSO₄) achieves a 95% yield under optimized conditions (molar ratio 1:2.5 for neopentyl glycol to methyl methacrylate, 4% catalyst, 100°C, 6 hours) . Key considerations include:
- Catalyst selection : Acidic catalysts like NaHSO₄ reduce side reactions compared to alkaline catalysts.
- Purification : Vacuum distillation or column chromatography removes unreacted monomers and oligomers.
- Characterization : FTIR (C=C stretch at 1635–1640 cm⁻¹) and ¹H NMR (δ 5.5–6.1 ppm for methacrylate protons) validate structural integrity .
Q. How is NPGDMA characterized to confirm its chemical structure and purity in polymer research?
Standard analytical techniques include:
- Spectroscopy : FTIR identifies methacrylate functional groups, while ¹³C NMR confirms ester linkages (δ 165–175 ppm).
- Chromatography : HPLC or GPC quantifies residual monomers and assesses molecular weight distribution.
- Thermal analysis : DSC measures glass transition temperature (Tg) to evaluate crosslinking efficiency in polymer matrices .
Q. What role does NPGDMA play as a crosslinker in acrylic resins, and how does its structure enhance material properties?
NPGDMA’s rigid neopentyl backbone reduces free volume in polymers, improving thermal stability and mechanical rigidity. As a crosslinker, it forms covalent bonds between polymer chains, increasing glass transition temperatures (Tg) and reducing solvent swelling. Comparative studies with ethylene glycol dimethacrylate (EGDMA) show NPGDMA provides superior hydrolytic stability due to its branched structure .
Q. What safety protocols are critical when handling NPGDMA in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and NIOSH-approved respirators to prevent inhalation or skin contact .
- Ventilation : Work in fume hoods to avoid vapor accumulation.
- Spill management : Absorb with inert materials (e.g., sand) and avoid water jets, which may aerosolize the compound .
Advanced Research Questions
Q. How can NPGDMA be integrated into copolymer systems to enhance low-temperature impact resistance or optical clarity?
Blending NPGDMA with thermoplastic polyurethanes (TPU) and PMMA improves low-temperature toughness while maintaining transparency. For example, TPU/PMMA/NPGDMA blends (10–20 wt% NPGDMA) exhibit 30% higher impact resistance at -20°C compared to unmodified PMMA, attributed to NPGDMA’s flexible interchain linkages . Optimization requires:
Q. What computational models predict the mechanical performance of NPGDMA-containing composites, and how are they validated experimentally?
Machine learning models like gradient boosting decision trees (GBDT) and random forests (RF) predict flexural strength and modulus of resin composites with <5% error (RMSE < 0.15) when trained on datasets including NPGDMA concentration, curing time, and initiator type . Validation involves:
Q. How can contradictory data on NPGDMA’s polymerization kinetics be resolved in radical-mediated systems?
Discrepancies in rate constants (e.g., autoacceleration vs. diffusion-limited regimes) arise from initiator type and oxygen inhibition. Strategies include:
Q. What strategies improve oxygen permeability in NPGDMA-based rigid gas-permeable (RGP) contact lenses without compromising mechanical strength?
Copolymerizing NPGDMA with siloxane monomers (e.g., tris(trimethylsiloxy)silyl methacrylate) increases oxygen permeability (Dk > 100 barrer) by introducing siloxane domains. However, phase separation must be controlled via:
Q. How does NPGDMA influence the efficiency of monolithic chromatographic columns for small-molecule separations?
NPGDMA-based monoliths exhibit superior pore uniformity and surface area (200–400 m²/g) compared to EGDMA, enabling high-resolution separations. Key factors:
- Porogen optimization : Use cyclohexanol/dodecanol mixtures (70:30 v/v) to tune pore size.
- Crosslinking density : Adjust NPGDMA concentration (15–25 wt%) to balance permeability and efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
